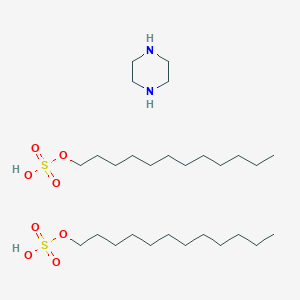

Dodecyl hydrogen sulfate;piperazine

Description

Dodecyl hydrogen sulfate; piperazine is a compound combining a piperazine moiety with a dodecyl hydrogen sulfate group. Piperazine, a six-membered heterocycle containing two nitrogen atoms, is widely utilized in medicinal chemistry due to its ability to form hydrogen bonds and ionic interactions, enhancing solubility and bioactivity . The dodecyl hydrogen sulfate component, a surfactant analog of sodium dodecyl sulfate (SDS), contributes to solubilization and may improve drug delivery by modulating membrane permeability . This combination leverages the dual functionality of piperazine’s pharmacophoric properties and the surfactant behavior of dodecyl sulfate, making it relevant in drug formulation and biochemical applications.

Properties

CAS No. |

104624-01-3 |

|---|---|

Molecular Formula |

C28H62N2O8S2 |

Molecular Weight |

618.9 g/mol |

IUPAC Name |

dodecyl hydrogen sulfate;piperazine |

InChI |

InChI=1S/2C12H26O4S.C4H10N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-2-6-4-3-5-1/h2*2-12H2,1H3,(H,13,14,15);5-6H,1-4H2 |

InChI Key |

FBYHPRKXJUGEIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCCCCCCCCCCCOS(=O)(=O)O.C1CNCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl Hydrogen Sulfate: This compound can be synthesized by the sulfonation of dodecanol with sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Dodecyl Hydrogen Sulfate: Common reagents include sulfur trioxide for sulfonation and sodium hydroxide for neutralization.

Piperazine: Common reagents include sulfonium salts for cyclization and aziridines for ring-opening reactions.

Major Products Formed

Dodecyl Hydrogen Sulfate: The major product is sodium dodecyl sulfate when neutralized with sodium hydroxide.

Piperazine: Major products include various substituted piperazines used in pharmaceuticals.

Scientific Research Applications

Chemistry

Dodecyl Hydrogen Sulfate: Used as a surfactant in the synthesis of surface-active ionic liquids.

Piperazine: Utilized as a building block in the synthesis of various pharmaceuticals, including antipsychotics and antihistamines.

Biology

Dodecyl Hydrogen Sulfate: Studied for its ability to form vesicles that mimic cell membranes.

Piperazine: Investigated for its role in modulating neurotransmitter receptors.

Medicine

Dodecyl Hydrogen Sulfate: Limited direct applications, but its derivatives are used in drug formulations.

Piperazine: Widely used as an anthelmintic agent to treat parasitic worm infections.

Industry

Dodecyl Hydrogen Sulfate: Employed in detergents and cleaning agents due to its surfactant properties.

Piperazine: Used in the production of polyurethane foams and as a corrosion inhibitor.

Mechanism of Action

Comparison with Similar Compounds

Piperazine Derivatives with Different Counterions

Piperazine’s bioactivity and solubility are highly dependent on its counterion. Key comparisons include:

- Piperazine Hydrochloride : A common salt form with high aqueous solubility. Unlike dodecyl hydrogen sulfate; piperazine, it lacks surfactant properties, limiting its use in membrane permeability enhancement .

- Piperazine Estrone Sulfate : A therapeutic agent combining piperazine with estrone sulfate. While both compounds utilize sulfate groups, the estrone component confers hormonal activity, contrasting with the surfactant role of dodecyl hydrogen sulfate .

- Phenelzine Hydrogen Sulfate: A hydrazine derivative used as an antidepressant.

Table 1: Physicochemical Properties of Piperazine Derivatives

| Compound | Counterion | Solubility (H₂O) | Key Applications |

|---|---|---|---|

| Dodecyl HSO₄; Piperazine | Dodecyl HSO₄ | Moderate | Drug delivery, surfactants |

| Piperazine HCl | Cl⁻ | High | Anthelmintic, APIs |

| Piperazine Estrone Sulfate | Estrone sulfate | Low | Hormone therapy |

Dodecyl Sulfate Surfactants with Different Cations

The dodecyl sulfate anion’s performance varies with its cation:

- Sodium Dodecyl Sulfate (SDS) : A widely used surfactant with high solubilization capacity. However, sodium adducts interfere with mass spectrometry (MS), unlike dodecyl hydrogen sulfate, which may reduce metal-ion adduct formation .

- Ammonium Dodecyl Sulfate (ADS) : Exhibits superior compatibility with MALDI-MS due to volatile ammonium ions, suggesting dodecyl hydrogen sulfate could be optimized similarly for analytical applications .

- Hydrogen Dodecyl Sulfate : The protonated form (as in dodecyl hydrogen sulfate; piperazine) offers pH-dependent solubility, advantageous in controlled drug release formulations .

Structural Analogues with Modified Piperazine Moieties

Substituents on piperazine significantly impact bioactivity:

- N-Methyl Piperazine : Reduces hydrogen bonding capacity, leading to diminished enzyme inhibition (e.g., hCA II) compared to unsubstituted piperazine .

- Bridged Piperazine : Enhances conformational rigidity, improving interactions with targets (e.g., E167 in SARS-CoV-2 PLpro), a strategy applicable to dodecyl hydrogen sulfate; piperazine for potency .

- Aromatic-Substituted Piperazines : Introduce π-π stacking interactions (e.g., with Tyr356 in TLR7), but bulky groups may hinder protonation and hydrogen bonding .

Table 3: Impact of Piperazine Modifications on Bioactivity

Piperazine in Combination with Other Functional Groups

- Piperazine Amides : Improve solubility and pharmacokinetics (e.g., anti-inflammatory pyrroledicarboximides), contrasting with the surfactant-driven mechanism of dodecyl hydrogen sulfate; piperazine .

- Piperazine in Antiviral Agents : Butyl piperazine derivatives (e.g., 9a) show antiviral activity dependent on hydrogen bond donation, a feature shared with dodecyl hydrogen sulfate; piperazine .

- Piperazine in Liquid Crystals : Dodecyl sulfate anions stabilize columnar phases (Colh), suggesting the dodecyl chain in dodecyl hydrogen sulfate; piperazine could influence self-assembly properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.